2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylic acid is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of spirocyclic compounds, which are characterized by their distinctive spiro structure where two or more rings share a single atom. The presence of a fluorenyl group and a methoxycarbonyl moiety enhances its chemical properties and reactivity.
The compound can be sourced from various chemical suppliers and is classified under several chemical databases with distinct identifiers such as CAS number 1823835-45-5. Its molecular formula is C23H23NO5, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic way to identify the compound based on its structure.
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylic acid typically involves multi-step organic reactions. Common methods include:
These synthetic pathways require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylic acid can be represented by its structural formula, which illustrates the arrangement of atoms within the molecule. Key features include:
The molecular weight is approximately 393.44 g/mol, and its structural representation can be derived from its SMILES notation: O=C(O)C1CN(C(=O)OCC2C3=CC=CC=C3C3=CC=CC=C32)CC12
.
The chemical reactivity of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylic acid can be explored through various types of reactions:
These reactions are essential for modifying the compound's properties for specific applications in research and development.
The mechanism of action for 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylic acid primarily relates to its interactions at the molecular level within biological systems. Potential mechanisms include:
Research into these mechanisms often involves biochemical assays to evaluate efficacy and specificity.
The physical properties of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylic acid include:
Chemical properties include:
The compound has several potential applications in scientific research:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0